REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH2:6][CH2:7][S:8]([O-:11])(=O)=[O:9])[C:2]#[CH:3].[Na+].S(Cl)([Cl:15])=O>ClCCl>[CH2:1]([O:4][CH2:5][CH2:6][CH2:7][S:8]([Cl:15])(=[O:11])=[O:9])[C:2]#[CH:3] |f:0.1|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C#C)OCCCS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to a thick oil
|
Type
|
ADDITION
|
Details
|
diluted with 50 mL benzene
|
Type
|
CONCENTRATION
|
Details
|
concentrated again by rotavap
|
Type
|
CUSTOM
|
Details
|
to obtain a waxy solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor concentrated on rotavap
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OCCCS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |